![molecular formula C18H19N3O3S B2594560 Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1171706-77-6](/img/structure/B2594560.png)
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Pyridazine and its related compounds have recently received much attention due to their reactions, synthetic and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Synthesis Analysis
Pyridazine derivatives have been synthesized through a versatile method . For instance, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated on the basis of elemental analysis and various spectroscopic methods . For example, the IR spectrum can show peaks corresponding to CH aromatic, C=O, and NO2 groups .Chemical Reactions Analysis
Pyridazine derivatives have been shown to undergo a variety of chemical reactions . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, they appear as brown crystals with a melting point of 125–127 °C .Scientific Research Applications
- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .
- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its unique chemical structure allows it to disrupt microbial membranes or interfere with essential cellular processes. Researchers explore its potential as a novel antibiotic or antifungal agent .
- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may modulate inflammatory responses. By targeting specific inflammatory pathways, it could be useful in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .
- Studies suggest that this compound has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers investigate its potential in treating neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .
- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could impact cardiovascular health. It may influence blood pressure regulation, vascular function, or lipid metabolism. Researchers explore its effects on endothelial cells and vascular smooth muscle cells .
- Beyond its biological applications, the compound’s synthesis methods are of interest. Researchers continually seek novel routes to access this scaffold efficiently. The investigation of reaction conditions, catalysts, and regioselectivity contributes to the development of synthetic strategies for related compounds .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Applications
Cardiovascular Health
Synthetic Methodology
Safety And Hazards
Future Directions
The future research directions could involve designing and synthesizing new heterocyclic compounds including pyrimidothienopyridazine moieties with suitable substituent of biological and pharmacological interest . Further investigations could also be carried out on the most potent compounds against various cell lines .
properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-13-9-25-16(19)14(13)17(22)21(20-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLCQVLXMOONKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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